molecular formula C14H20Cl2N2O3S B2770520 2,4-dichloro-5-methyl-N-(3-morpholinopropyl)benzenesulfonamide CAS No. 325992-16-3

2,4-dichloro-5-methyl-N-(3-morpholinopropyl)benzenesulfonamide

Cat. No.: B2770520
CAS No.: 325992-16-3
M. Wt: 367.29
InChI Key: XHRXZLNBTQISFV-UHFFFAOYSA-N
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Description

2,4-dichloro-5-methyl-N-(3-morpholinopropyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a morpholine ring and a benzenesulfonamide moiety, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methyl-N-(3-morpholinopropyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloro-5-methylbenzenesulfonyl chloride and 3-morpholin-4-yl-propylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions using a base like triethylamine.

    Procedure: The sulfonyl chloride is reacted with the amine in the presence of the base, leading to the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would be similar to the laboratory synthesis but scaled up with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-methyl-N-(3-morpholinopropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common for sulfonamides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation and Reduction Products: These reactions typically alter the functional groups on the molecule, leading to different sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Potential use in the development of new drugs, particularly for treating bacterial infections.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-N-(3-morpholinopropyl)benzenesulfonamide likely involves the inhibition of bacterial enzymes, similar to other sulfonamides. The compound may target specific enzymes in the bacterial folate synthesis pathway, leading to the disruption of DNA synthesis and bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used in combination with other antibiotics for treating infections.

Uniqueness

2,4-dichloro-5-methyl-N-(3-morpholinopropyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of the morpholine ring and the dichloro substitution on the benzene ring. These features may confer unique biological activities and chemical properties compared to other sulfonamides.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O3S/c1-11-9-14(13(16)10-12(11)15)22(19,20)17-3-2-4-18-5-7-21-8-6-18/h9-10,17H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRXZLNBTQISFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321632
Record name 2,4-dichloro-5-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325992-16-3
Record name 2,4-dichloro-5-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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